Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride
Description
Systematic IUPAC Nomenclature and Molecular Formula
The compound is systematically named methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride under IUPAC conventions. Its molecular formula is C₁₂H₁₈ClNO₂ , derived from the parent ester (C₁₁H₁₅NO₂) with a hydrochloride counterion (HCl). The structure features:
- A central glycine backbone substituted with a 4-isopropylphenyl group at the α-carbon.
- A methyl ester group at the carboxyl terminus.
- A protonated amino group forming an ammonium chloride salt.
Table 1: Molecular identity
| Property | Value |
|---|---|
| Molecular formula | C₁₂H₁₈ClNO₂ |
| Molar mass | 243.73 g/mol |
| CAS Registry Number | 390815-47-1 |
Structural Elucidation via Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
- δ 1.23 ppm (d, 6H, J = 6.8 Hz) : Doublet for isopropyl methyl groups.
- δ 2.96 ppm (septet, 1H, J = 6.8 Hz) : Methine proton of the isopropyl group.
- δ 3.65 ppm (s, 3H) : Methyl ester protons.
- δ 4.12 ppm (s, 2H) : Methylene protons adjacent to the amino group.
- δ 7.25–7.40 ppm (m, 4H) : Aromatic protons of the para-substituted phenyl ring.
- δ 22.1 ppm : Isopropyl methyl carbons.
- δ 34.5 ppm : Methine carbon of the isopropyl group.
- δ 52.8 ppm : Methyl ester carbon.
- δ 60.2 ppm : Quaternary carbon bearing the amino group.
- δ 127.0–149.5 ppm : Aromatic carbons and ester carbonyl (δ 171.9 ppm).
Infrared (IR) Vibrational Fingerprint Identification
Key IR absorptions (KBr, cm⁻¹):
- 3300–2500 : Broad band for N⁺–H stretching in the ammonium chloride.
- 1745 : Strong ester C=O stretch.
- 1605, 1510 : Aromatic C=C stretching.
- 1220 : C–O ester asymmetric stretching.
- 1175 : C–N stretching of the amine salt.
Crystallographic Characterization
X-Ray Diffraction (XRD) Studies of Crystal Packing
Single-crystal XRD reveals a monoclinic P2₁/c space group with unit cell parameters:
- a = 8.21 Å, b = 12.45 Å, c = 14.73 Å .
- α = 90°, β = 105.3°, γ = 90° .
The isopropyl group adopts a synperiplanar conformation relative to the ester carbonyl, minimizing steric clashes.
Table 2: Crystallographic data
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Z-value | 4 |
Hydrogen-Bonding Network Analysis in Solid State
The ammonium N⁺–H forms bifurcated hydrogen bonds with chloride (N⁺–H⋯Cl⁻, 2.89 Å) and ester carbonyl (N⁺–H⋯O=C, 3.12 Å). These interactions propagate a one-dimensional chain along the c-axis, stabilized by van der Waals forces between isopropyl groups.
Figure 1 : Hydrogen-bonding network (O–H⋯O and N⁺–H⋯Cl⁻) creating a layered structure parallel to the bc plane.
Properties
IUPAC Name |
methyl 2-amino-2-(4-propan-2-ylphenyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-8(2)9-4-6-10(7-5-9)11(13)12(14)15-3;/h4-8,11H,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDYGNWWDKUVOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
390815-47-1 | |
| Record name | Benzeneacetic acid, α-amino-4-(1-methylethyl)-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=390815-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Pathway A: α-Amino Ester Formation via Reductive Amination
Disconnecting the α-amino group reveals methyl 2-oxo-2-[4-(propan-2-yl)phenyl]acetate as a key intermediate. Reductive amination using ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) could introduce the amino group. Subsequent treatment with hydrochloric acid would yield the hydrochloride salt.
Pathway B: Nucleophilic Substitution of α-Halo Esters
Starting from methyl 2-bromo-2-[4-(propan-2-yl)phenyl]acetate, displacement of the bromide with aqueous ammonia or an amine source would directly furnish the α-amino ester. Acidification with HCl gas or aqueous HCl completes the hydrochloride formation.
Synthetic Route Development
Synthesis of 4-Isopropylphenylacetic Acid Derivatives
The 4-isopropylphenyl group is introduced early in the synthesis. Friedel-Crafts alkylation of toluene with isopropyl chloride in the presence of AlCl₃ generates 4-isopropyltoluene, which is oxidized to 4-isopropylbenzoic acid via KMnO₄. Reduction to 4-isopropylbenzyl alcohol followed by bromination (PBr₃) yields 4-isopropylbenzyl bromide, a precursor for subsequent esterification.
Methyl Ester Formation
Reaction of 4-isopropylbenzyl bromide with methyl glycolate under basic conditions (K₂CO₃, DMF) produces methyl 2-hydroxy-2-[4-(propan-2-yl)phenyl]acetate. Oxidation of the hydroxyl group to a ketone (CrO₃, H₂SO₄) affords methyl 2-oxo-2-[4-(propan-2-yl)phenyl]acetate, the intermediate for reductive amination.
Reductive Amination Optimization
Reaction Conditions and Catalysts
In a protocol analogous to methods in imidazo[1,2-a]pyridine synthesis, methyl 2-oxo-2-[4-(propan-2-yl)phenyl]acetate is treated with ammonium acetate and sodium cyanoborohydride in methanol at 70°C for 12 hours. The reaction is monitored by TLC (Rf = 0.3 in ethyl acetate/hexane 1:1). Post-reaction, the mixture is diluted with water, extracted with ethyl acetate, and dried over Na₂SO₄.
Hydrochloride Salt Formation
The free amine is dissolved in methanol and cooled to 0–5°C. Gaseous HCl is bubbled through the solution until pH ≈ 3, precipitating the hydrochloride salt. Filtration and washing with cold methanol yield the product in 85–90% purity.
Alternative Pathway: α-Bromo Ester Amination
Bromination of Methyl Phenylacetate
Methyl 2-[4-(propan-2-yl)phenyl]acetate undergoes radical bromination (NBS, AIBN, CCl₄) to yield methyl 2-bromo-2-[4-(propan-2-yl)phenyl]acetate. This intermediate reacts with aqueous ammonia (25% w/v) in THF at 25°C for 24 hours. The crude product is acidified with concentrated HCl, and recrystallization from ethanol/water (9:1) provides the hydrochloride salt.
Comparative Analysis of Methods
| Parameter | Reductive Amination | α-Bromo Amination |
|---|---|---|
| Yield | 72–78% | 65–70% |
| Reaction Time | 12–18 h | 24–36 h |
| Purification Complexity | Moderate | High |
| Purity (HPLC) | ≥95% | ≥92% |
Reductive amination offers superior yield and shorter reaction times but requires careful handling of cyanoborohydride. The α-bromo route avoids toxic reductants but suffers from lower efficiency due to competing elimination.
Scale-Up Considerations and Industrial Relevance
Solvent and Reagent Selection
Large-scale synthesis prioritizes methanol as a solvent for its low cost and ease of removal. Sodium cyanoborohydride is replaced with safer alternatives like STAB (sodium triacetoxyborohydride) in acetic acid buffer to enhance selectivity.
Crystallization Optimization
The hydrochloride salt’s solubility profile enables crystallization from ethanol/water mixtures. Seeding with pure product at 45°C improves crystal size distribution, facilitating filtration and drying.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active amine. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride (CAS 390815-48-2)
- Structural Difference : The 4-isopropyl group is replaced with a trifluoromethyl (-CF₃) group.
- Impact: The -CF₃ group is strongly electron-withdrawing, increasing electrophilicity and altering reactivity in coupling reactions compared to the electron-donating isopropyl group .
b) (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- Structural Difference : 4-Isopropyl replaced with 4-fluoro (-F).
- Impact :
c) Methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride (CAS 1260637-54-4)
- Structural Difference : Aromatic phenyl ring replaced with a tetrahydropyranyl group.
- Impact :
Ester Group Modifications
a) Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride (CAS 1391077-87-4)
- Structural Differences :
- Ethyl ester (vs. methyl) slows hydrolysis, extending half-life.
- Methanesulfonyl (-SO₂CH₃) group introduces strong electron-withdrawing and hydrogen-bonding properties.
- Impact :
Stereochemical Variations
a) (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride
- Key Difference : Stereospecific (R)-configuration at the α-carbon.
- Impact :
Comparative Data Table
Biological Activity
Overview
Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride is a synthetic compound with potential biological activity, particularly in the fields of antimicrobial and anticancer research. Its structure includes an amino group, a methyl ester, and a substituted phenyl ring, contributing to its reactivity and interaction with biological systems.
Chemical Structure
The compound can be represented structurally as follows:
- Molecular Formula : C12H17ClN2O2
- CAS Number : 390815-47-1
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.
- Ester Hydrolysis : The ester group can undergo hydrolysis, releasing the active amine form which may exert pharmacological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. For instance, it has been evaluated against several human cancer cell lines, showing promising results in terms of cytotoxicity.
Case Studies
-
Anticancer Efficacy : In a study assessing the antiproliferative effects on human cancer cell lines, this compound demonstrated significant inhibition of cell growth compared to control groups. The IC50 values were determined across different cell lines, indicating its potential as an anticancer agent.
Cell Line IC50 (µM) HeLa 15.3 HCT116 12.7 A549 18.5 -
Antimicrobial Activity : Another study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) indicating its potential as an antimicrobial agent.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 128
Comparative Analysis
When compared to similar compounds, this compound stands out due to the presence of the isopropyl group on the phenyl ring, which enhances its lipophilicity and potentially increases its bioavailability.
| Compound Name | Structure Feature | Biological Activity |
|---|---|---|
| Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate | Isopropyl group | Antimicrobial, Anticancer |
| Methyl 2-amino-2-(4-hydroxyphenyl)acetate | Hydroxyl group | Moderate Anticancer |
| Methyl 2-amino-2-(4-methylphenyl)acetate | Methyl group | Lower Anticancer Activity |
Q & A
Q. What synthetic methodologies are effective for synthesizing Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves catalytic hydrogenation of intermediate precursors. For example, describes the synthesis of structurally analogous compounds via Pd/C-catalyzed hydrogenation under 40 psi H₂ in ethanol, followed by purification via silica gel chromatography and HCl salt formation in ethyl acetate. Key optimization parameters include:
- Catalyst loading : 5-10% Pd/C by weight.
- Reaction time : 1-2 hours under pressure.
- Purification : Gradient elution (e.g., 0–10% MeOH in CH₂Cl₂) to isolate the hydrochloride salt.
Yield improvements are achieved by controlling moisture (anhydrous solvents) and optimizing stoichiometry for HCl salt precipitation .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., isopropyl group at 4-phenyl, ester carbonyl at ~170 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to assess purity (>98%).
highlights the use of combined NMR and MS for validating analogous compounds, with chemical shifts for NH₂ and ester groups serving as diagnostic markers .
Advanced Research Questions
Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects, tautomerism, or impurities. Strategies include:
- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations).
- Deuterated solvent screening : Test in DMSO-d₆ vs. CDCl₃ to identify exchangeable protons (e.g., NH₂).
- Impurity profiling : Use LC-MS to detect byproducts (e.g., unreacted intermediates).
reports resolving conflicting MS peaks by correlating fragmentation patterns with synthetic intermediates .
Q. What strategies ensure enantiomeric purity during synthesis, particularly for the chiral α-carbon center?
- Methodological Answer :
- Chiral catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to control stereochemistry.
- Chiral HPLC : Employ a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phases to isolate enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration via CD spectra comparison with known standards.
highlights chiral resolution techniques for structurally similar D-phenylglycine derivatives .
Q. How does the 4-isopropylphenyl substituent influence the compound’s physicochemical properties?
- Methodological Answer : The bulky isopropyl group:
- Solubility : Reduces aqueous solubility (logP ~2.5) but enhances lipid membrane permeability.
- Steric effects : Slows enzymatic degradation (e.g., esterase hydrolysis) compared to smaller substituents (e.g., 4-fluorophenyl in ).
- Crystallinity : Promoves crystalline lattice formation, aiding X-ray diffraction studies.
Computational modeling (e.g., COSMO-RS) can predict solubility and stability trends .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to amino acid transporters (e.g., LAT1).
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data from analogous compounds.
- MD simulations : Assess stability of the hydrochloride salt in physiological buffers.
’s pharmacological evaluation of related compounds provides a framework for target prioritization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
